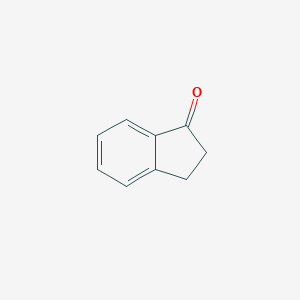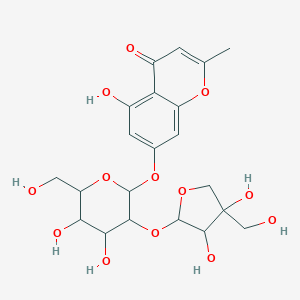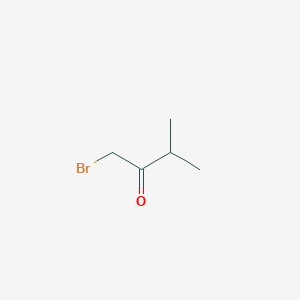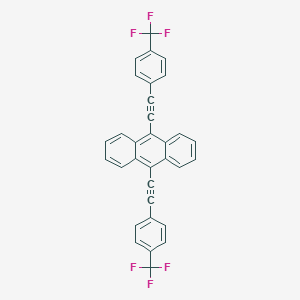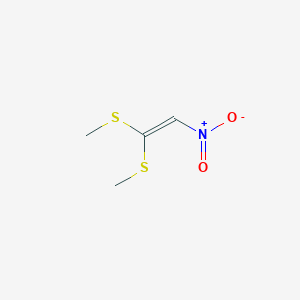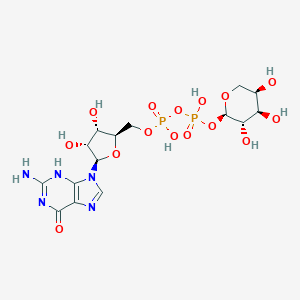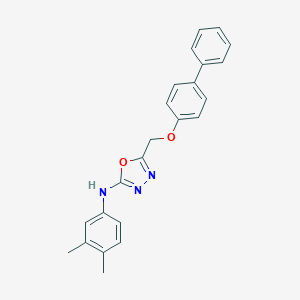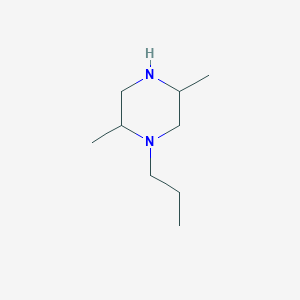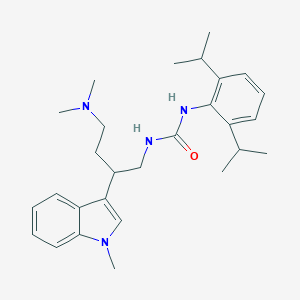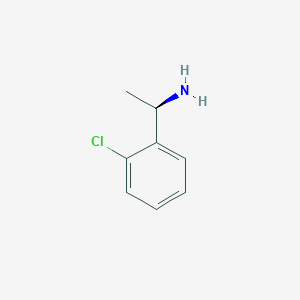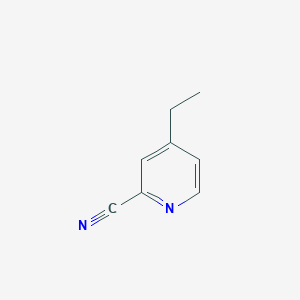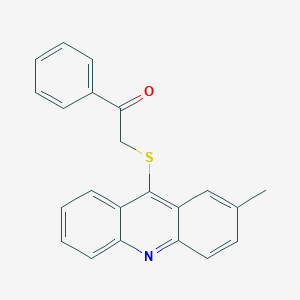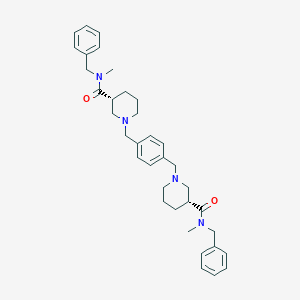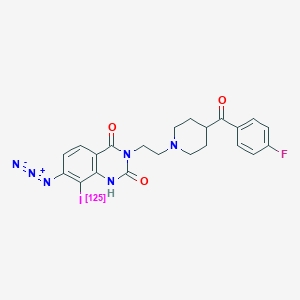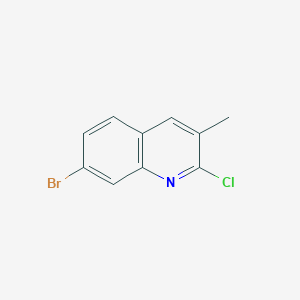
7-Bromo-2-chloro-3-methylquinoline
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of quinoline derivatives, including those related to 7-Bromo-2-chloro-3-methylquinoline, has been explored in various studies. For instance, the synthesis of 5-Bromo-3-(((hydroxy-2-methylquinolin-7-yl)methylene)hydrazono)indolin-2-one and its metal complexes was achieved through condensation and characterized by various spectroscopic methods . Another study described the organocatalytic synthesis of 7-chloroquinoline-1,2,3-triazoyl carboxamides, which shares a similar halogenated quinoline core . Additionally, the synthesis of 7-alkylamino-2-methylquinoline-5,8-diones from bromoquinoline diones demonstrates the reactivity of bromoquinoline derivatives in nucleophilic substitution reactions . The Knorr synthesis of 6-Bromo-4-methylquinolin-2(1H)-one provides insights into the condensation and cyclization reactions that could be relevant for the synthesis of 7-Bromo-2-chloro-3-methylquinoline .
Molecular Structure Analysis
Vibrational spectroscopic investigations, along with ab initio and DFT studies, have been conducted on 7-bromo-5-chloro-8-hydroxyquinoline, which is structurally similar to the compound of interest . These studies provide detailed information on the geometry optimization and vibrational frequencies, which are crucial for understanding the molecular structure of halogenated quinolines. The structure analysis of 7-Bromoquinolin-8-ol has established the position of bromination in the quinoline derivative, which is relevant for understanding the substitution patterns in these compounds .
Chemical Reactions Analysis
The reactivity of bromoquinoline derivatives in nucleophilic substitution reactions has been demonstrated in the synthesis of 7-alkylamino-2-methylquinoline-5,8-diones . Additionally, the synthesis of 6-bromomethyl-3,4-dihydro-2-methyl-4-oxoquinazoline shows the potential for bromoquinoline derivatives to act as intermediates in the synthesis of pharmacologically active compounds . The study of arylaldehyde 7-chloroquinoline-4-hydrazones provides insights into the supramolecular arrangements and intermolecular interactions that can arise from the chemical reactions of halogenated quinolines .
Physical and Chemical Properties Analysis
The physical and chemical properties of halogenated quinolines can be inferred from spectroscopic characterization and thermal studies, as seen in the synthesis and characterization of metal complexes of a Schiff base derived from a bromoquinoline . The potentiometric studies carried out on these complexes provide information on the stability constants, which are indicative of the chemical properties of the ligand and its metal complexes . The vibrational spectroscopic investigations of 7-bromo-5-chloro-8-hydroxyquinoline contribute to the understanding of the fundamental modes of the compound, which are related to its physical properties .
Applications De Recherche Scientifique
Synthesis and Chemical Transformations
Knorr Synthesis : 7-Bromo-2-chloro-3-methylquinoline is utilized in the Knorr synthesis process, specifically in the preparation of 6-bromo-2-chloro-4-methylquinoline. This synthesis involves a condensation between β-keto esters and bromoaniline and the cyclization of the resulting anilides into quinolin-2(1H)-one. The study led to a three-step preparation of this compound in 48% overall yield from 4-bromoaniline (Wlodarczyk et al., 2011).
Intermediate in PI3K/mTOR Inhibitors : It serves as an important intermediate in the synthesis of many PI3K/mTOR inhibitors. The compound is synthesized through several steps including nitration, chlorination, alkylation, reduction, and substitution (Lei et al., 2015).
Nucleophilic Substitution Reactions : The compound is involved in nucleophilic substitution reactions for the preparation of 7-alkylamino-2-methylquinoline-5,8-diones. This includes the study of regioselectivity in the nucleophilic amination of bromo-quinoline diones (Choi & Chi, 2004).
Photodegradation Studies : Research includes its role in the photodegradation of herbicides. For instance, the study of the photodegradation of quinolinecarboxylic herbicides in aqueous solutions explored the formation of chloro-methylquinoline through decarboxylation reactions (Pinna & Pusino, 2012).
Synthesis of Carbene Complexes : It is used in the synthesis of carbene complexes, particularly in the creation of palladium(II) complexes. These complexes are characterized by NMR and X-ray crystallographic studies (Schuster & Raubenheimer, 2006).
Preparation of Amino Compounds : This compound is employed in the preparation of amino compounds, particularly in achieving debromination reactions of bromo-quinoline diones, leading to various alkylamino derivatives (Choi et al., 2002).
Photochromic Studies : Used in the study of photochromic behaviors of spiro[indoline-2,2′-2H-pyrano[3,2-h]quinolines]. This includes the investigation of thermal and photo-induced isomerization of these compounds by NMR and UV spectroscopy (Voloshin et al., 2008).
Pharmaceutical and Biological Research
Antiangiogenic Effects : Evaluated for antiangiogenic effects, where compounds based on bromo-quinolin-4(1H)-one showed a reduction in endothelial cell numbers, indicating potential use in inhibiting neovessel growth and impacting proangiogenic factors (Mabeta, Auer, & Mphahlele, 2009).
Synthesis of Antitumor Alkaloid Analogs : Employed in the synthesis of antitumor alkaloid luotonin A analogs. Specifically, trifluoromethylluotonin, an analog of luotonin A, exhibits antitumor activity including apoptosis of tumor cells and inhibiting DNA-topoisomerase I (Golubev et al., 2010).
Vibrational Spectroscopic Investigations : In-depth vibrational spectroscopic studies have been conducted on derivatives of this compound, providing insights into its structural and electronic properties (Arjunan et al., 2009).
Synthesis of Anti-Plasmodial Compounds : Synthesis of halogenated quinolones, including derivatives of this compound, has shown moderate antiplasmodial activities against Plasmodium falciparum strains (Vandekerckhove et al., 2014).
Electronic Structure Analysis : Computational assessments of electronic structures of quinoline derivatives have been conducted to understand their reactivity, which is crucial for designing new synthetic strategies (Schöneboom et al., 2003).
Safety And Hazards
Orientations Futures
Quinoline and its derivatives have versatile applications in the fields of industrial and synthetic organic chemistry . They play a major role in medicinal chemistry, with numerous articles reporting syntheses of the main scaffold and its functionalization for biological and pharmaceutical activities . Future research may focus on synthesizing and investigating new structural prototypes with more effective antimalarial, antimicrobial, and anticancer activity .
Propriétés
IUPAC Name |
7-bromo-2-chloro-3-methylquinoline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7BrClN/c1-6-4-7-2-3-8(11)5-9(7)13-10(6)12/h2-5H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SQFVOHFUJOPVEH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C(C=C2)Br)N=C1Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7BrClN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40588998 | |
| Record name | 7-Bromo-2-chloro-3-methylquinoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40588998 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
256.52 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
7-Bromo-2-chloro-3-methylquinoline | |
CAS RN |
132118-47-9 | |
| Record name | 7-Bromo-2-chloro-3-methylquinoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40588998 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 7-Bromo-2-chloro-3-methylquinoline | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



